An In-Depth Technical Guide on the Core Chemical Properties and Reactivity of Bis(2-chloroethyl) Sulfide
An In-Depth Technical Guide on the Core Chemical Properties and Reactivity of Bis(2-chloroethyl) Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of bis(2-chloroethyl) sulfide (B99878), commonly known as sulfur mustard. The information is intended to support researchers, scientists, and professionals involved in drug development and countermeasures related to this potent vesicant agent.
Chemical and Physical Properties
Bis(2-chloroethyl) sulfide is an organosulfur compound with the chemical formula (ClCH₂CH₂)₂S.[1] It is a potent alkylating agent and has been used as a chemical warfare agent due to its severe blistering effects on tissues.[2] The physical and chemical properties of bis(2-chloroethyl) sulfide are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₄H₈Cl₂S | [3] |
| Molecular Weight | 159.08 g/mol | [4] |
| Appearance | Colorless to pale yellow or brown oily liquid | [1][3][5] |
| Odor | Mild garlic, horseradish, or mustard-like odor | [1][3] |
| Melting Point | 14.4 °C (57.9 °F) | [1] |
| Boiling Point | 217 °C (423 °F) with decomposition | [1] |
| Density | 1.27 g/mL | [1] |
| Vapor Pressure | 0.072 mmHg at 20 °C | [6] |
| Solubility in Water | 0.92 g/L at 22 °C | [6] |
| Solubility in Organic Solvents | Very soluble in common organic solvents, fats, and oils | [4] |
Chemical Reactivity and Reaction Mechanisms
The toxicity of bis(2-chloroethyl) sulfide is directly linked to its high reactivity, particularly its ability to act as a bifunctional alkylating agent.[7][8] Key reactions include hydrolysis, oxidation, and nucleophilic substitution.
Hydrolysis
In aqueous environments, bis(2-chloroethyl) sulfide undergoes hydrolysis. The rate-limiting step is the intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion, which then rapidly reacts with water.[4][9] This reaction is temperature-dependent but not significantly affected by pH.[4] The primary hydrolysis product is thiodiglycol, a significantly less toxic compound.[5][10]
Oxidation
Bis(2-chloroethyl) sulfide can be oxidized to form sulfoxide (B87167) and sulfone derivatives. Oxidation can be a method for detoxification, as the resulting sulfoxide is less toxic.[11][12] However, the sulfone can still exhibit toxicity.[13]
Nucleophilic Substitution and Alkylation
The high reactivity of the cyclic sulfonium ion intermediate makes bis(2-chloroethyl) sulfide a potent alkylating agent that readily reacts with various nucleophiles.[4] In biological systems, this includes reactions with sulfhydryl groups, phosphates, and ring nitrogens in amino acids and nucleic acids.[14] Its bifunctional nature allows it to form both mono-adducts and cross-links within and between macromolecules like DNA and proteins, leading to significant cellular damage.[7][8]
The primary mechanism of its toxicity is the alkylation of DNA, particularly at the N7 position of guanine.[15][16] This DNA damage can inhibit cell division and induce apoptosis (programmed cell death).[13][17]
Experimental Protocols
Determination of Hydrolysis Rate
This protocol is adapted from a method for determining the hydrolysis rate of chemical warfare agents.[18]
Objective: To determine the first-order rate constant and half-life of bis(2-chloroethyl) sulfide hydrolysis in an aqueous solution.
Materials:
-
Bis(2-chloroethyl) sulfide (HD)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Thermostatically controlled water bath (25 °C)
-
Micropipettes
-
25 mL test tubes with stoppers
-
Analytical method for HD quantification (e.g., GC-MS)
Procedure:
-
Prepare a stock solution of HD in absolute ethanol.
-
Add 5 mL of deionized water to a series of test tubes and place them in the thermostat at 25 °C to equilibrate.
-
Initiate the reaction by adding a specific volume of the HD stock solution to each test tube to achieve a final HD concentration of 0.5 g/L and an ethanol concentration of 4%.
-
At predetermined time intervals, quench the reaction in one test tube and immediately measure the residual concentration of HD using a suitable analytical method.
-
Collect data on the residual HD concentration at different time points.
-
Calculate the hydrolysis rate constant (k) by plotting the natural logarithm of the HD concentration versus time. The slope of the resulting linear plot will be -k.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Analysis of DNA Adducts by LC-MS/MS
This protocol outlines a general workflow for the detection and quantification of bis(2-chloroethyl) sulfide-DNA adducts, based on established methodologies.[3][14]
Objective: To identify and quantify DNA adducts formed after exposure to bis(2-chloroethyl) sulfide.
Materials:
-
Cells or tissue exposed to bis(2-chloroethyl) sulfide
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reference standards for known DNA adducts (e.g., N⁷-HETEG)
Workflow:
-
DNA Isolation: Isolate genomic DNA from the exposed biological sample using a commercial DNA isolation kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to release the adducted nucleosides.
-
Adduct Purification: Purify the DNA adducts from the hydrolysate, for example, by solid-phase extraction.
-
LC-MS/MS Analysis:
-
Separate the adducts using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using transitions specific for the target adducts.
-
-
Data Analysis: Quantify the amount of each adduct by comparing the peak areas to those of the reference standards.
In Vitro Cytotoxicity Assay
This protocol is a generalized procedure for assessing the cytotoxicity of bis(2-chloroethyl) sulfide in a cell culture model using a colorimetric assay such as the MTT or MTS assay.[1][10][19]
Objective: To determine the dose-dependent cytotoxicity of bis(2-chloroethyl) sulfide on a specific cell line.
Materials:
-
Human cell line (e.g., keratinocytes, lymphocytes)
-
Cell culture medium and supplements
-
Bis(2-chloroethyl) sulfide
-
96-well microplates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of bis(2-chloroethyl) sulfide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of bis(2-chloroethyl) sulfide. Include a vehicle control (medium with the solvent used to dissolve the agent).
-
Incubate the plate for a specific period (e.g., 24 hours).
-
Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the reagent into a colored formazan (B1609692) product.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Signaling Pathways in Bis(2-chloroethyl) Sulfide Toxicity
Exposure to bis(2-chloroethyl) sulfide triggers a complex network of intracellular signaling pathways, primarily related to DNA damage response, apoptosis, and inflammation.
DNA Damage and Apoptosis Induction
DNA alkylation by bis(2-chloroethyl) sulfide activates DNA damage response pathways.[13] This can lead to cell cycle arrest to allow for DNA repair. However, extensive damage overwhelms the repair mechanisms, leading to the initiation of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.[20]
Inflammatory Response
Bis(2-chloroethyl) sulfide exposure induces a significant inflammatory response, characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells.[16][21] This is mediated by the activation of key transcription factors such as NF-κB and AP-1.[16][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. nrt.org [nrt.org]
- 7. Rapid simultaneous determination of apoptosis, necrosis, and viability in sulfur mustard exposed HaCaT cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 11. Apoptosis markers are molecular targets of sulfure mustard toxic action - Rogovskaya - Toxicological Review [bioethicsjournal.ru]
- 12. sketchviz.com [sketchviz.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Role of Sulfur Mustard in Triggering Molecular Inflammatory Mechanisms [immunoreg.shahed.ac.ir]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
